molecular formula C17H17N5O B12162797 3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one

3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one

Cat. No.: B12162797
M. Wt: 307.35 g/mol
InChI Key: LSGKPTRMLIITTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one is a complex organic compound known for its diverse biological activities. This compound features a unique structure that combines a pyridine ring, a piperazine moiety, and an indole-2-one core, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridinyl-1-piperazine with an indole-2-one derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives, which can further be utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of signal transduction processes .

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

(3Z)-3-(4-pyridin-2-ylpiperazin-1-yl)imino-1H-indol-2-one

InChI

InChI=1S/C17H17N5O/c23-17-16(13-5-1-2-6-14(13)19-17)20-22-11-9-21(10-12-22)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,20,23)

InChI Key

LSGKPTRMLIITTO-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C\3/C4=CC=CC=C4NC3=O

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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